
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium, also known as DPTMQ, is a quinoline derivative that has been extensively studied due to its potential applications in various scientific research fields. This compound is a cationic dye that has a high affinity for nucleic acids and has been used as a fluorescent probe for DNA and RNA detection.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium involves the intercalation of the quinoline ring into the DNA or RNA double helix, resulting in a change in the fluorescence emission of the compound. This change in fluorescence emission can be detected using a fluorescence spectrophotometer, allowing for the detection of nucleic acids in biological samples.
Biochemical and Physiological Effects:
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been shown to have low toxicity and does not have any known biochemical or physiological effects. However, the use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in biological samples can potentially interfere with the function of nucleic acids, leading to false-positive results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium as a fluorescent probe for nucleic acid detection include its high sensitivity and specificity, low toxicity, and ease of use. However, the limitations of using 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium include its potential interference with the function of nucleic acids, the need for specialized equipment for fluorescence detection, and the potential for false-positive results.
Direcciones Futuras
For the use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in scientific research include the development of new synthesis methods to increase the yield of the compound, the optimization of the detection method for improved sensitivity and specificity, and the development of new applications for the compound in various scientific research fields. Additionally, the potential use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in diagnostic assays for the detection of nucleic acids in clinical samples is an area of active research.
Métodos De Síntesis
The synthesis of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium is a multi-step process that involves the reaction of 2,4-diphenylthiophene with methyl iodide to form 2-(3,5-diphenyl-2-thienyl)-1-methyl-1H-imidazole. This intermediate product is then reacted with 2-chloroquinoline to form 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium. The overall yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been extensively used as a fluorescent probe for DNA and RNA detection in various scientific research fields. This compound has a high affinity for nucleic acids and can be used to detect single-stranded DNA and RNA in biological samples. 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has also been used as a staining agent in histology and cytology studies. Additionally, 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been used as a fluorescent probe for the detection of amyloid fibrils in Alzheimer's disease research.
Propiedades
Fórmula molecular |
C26H20NS+ |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2-(3,5-diphenylthiophen-2-yl)-1-methylquinolin-1-ium |
InChI |
InChI=1S/C26H20NS/c1-27-23-15-9-8-12-20(23)16-17-24(27)26-22(19-10-4-2-5-11-19)18-25(28-26)21-13-6-3-7-14-21/h2-18H,1H3/q+1 |
Clave InChI |
SRIPEGUWLHTACE-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C3=C(C=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C[N+]1=C(C=CC2=CC=CC=C21)C3=C(C=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)

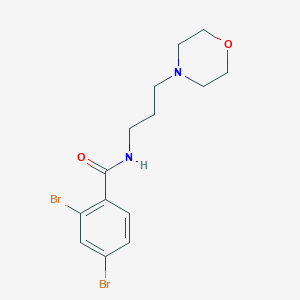
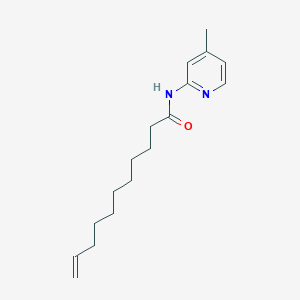

![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
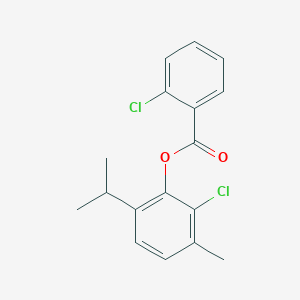
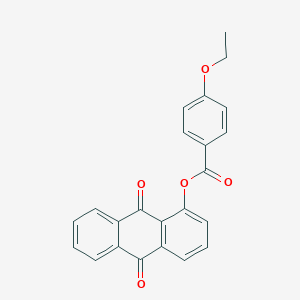
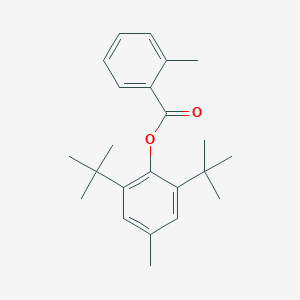
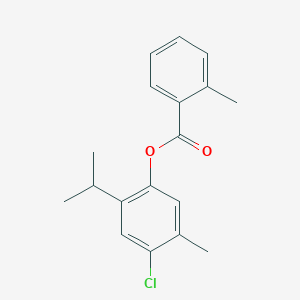
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
